ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridazinone ring, a thiazole ring, and a chlorophenyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring. This can be achieved by reacting 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-bromoacetyl chloride with thiourea, followed by cyclization to form the thiazole derivative.
Coupling Reaction: The final step involves coupling the pyridazinone and thiazole derivatives. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in studies involving cell signaling pathways, given its potential to interact with various biological targets.
Material Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to its analogs. The presence of the chlorophenyl group, in particular, can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H17ClN4O4S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-4-6-13(20)7-5-12/h4-9H,3,10H2,1-2H3,(H,21,22,25) |
InChI Key |
YEHVITWBUXYCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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